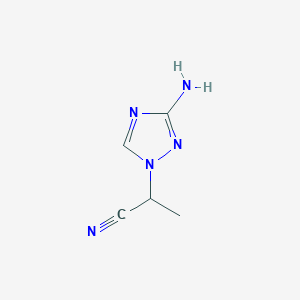

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile

Descripción

Propiedades

Fórmula molecular |

C5H7N5 |

|---|---|

Peso molecular |

137.14 g/mol |

Nombre IUPAC |

2-(3-amino-1,2,4-triazol-1-yl)propanenitrile |

InChI |

InChI=1S/C5H7N5/c1-4(2-6)10-3-8-5(7)9-10/h3-4H,1H3,(H2,7,9) |

Clave InChI |

MDQCVNZYMIDXMK-UHFFFAOYSA-N |

SMILES canónico |

CC(C#N)N1C=NC(=N1)N |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Reaction of Aminoguanidine with Acrylonitrile

The most commonly reported synthetic route to 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile involves the nucleophilic addition of aminoguanidine to acrylonitrile . This reaction proceeds through the initial Michael addition of aminoguanidine to the activated alkene of acrylonitrile, followed by intramolecular cyclization to form the 1,2,4-triazole ring with the propanenitrile substituent at the 1-position.

- Reaction conditions: Typically conducted in a suitable solvent such as ethanol or methanol under mild heating or room temperature.

- Optimization: Continuous flow reactors have been employed to optimize this reaction for industrial-scale production, improving yield and purity by controlling reaction time and temperature precisely.

- Advantages: This method is straightforward and uses readily available starting materials, making it suitable for scale-up.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Aminoguanidine, acrylonitrile | Molar ratio 1:1 or slight excess acrylonitrile |

| Solvent | Methanol or ethanol | Polar protic solvents preferred |

| Temperature | Room temperature to 60°C | Controlled heating improves yield |

| Reaction time | 2–6 hours | Depends on scale and setup |

| Purification | Crystallization or recrystallization | Yields >70% achievable |

This synthesis route is supported by recent commercial production data and patent literature indicating its efficiency and scalability.

Electrochemical Synthesis of 1,2,4-Triazole Derivatives

An alternative, more innovative approach involves electrochemical synthesis employing hydrazones and cyanamides to form 1,2,4-triazole derivatives, including amino-substituted triazoles.

- Method overview: Hydrazones are reacted with cyanamide in an undivided electrochemical cell using graphite anode and platinum cathode.

- Reaction specifics: Potassium iodide (KI) and potassium phosphate (K3PO4) are used as additives to facilitate the reaction.

- Outcome: This method allows the formation of 1,2,4-triazole rings under mild conditions without the need for harsh reagents or high temperatures.

| Component | Role | Details |

|---|---|---|

| Hydrazone | Starting material | Prepared from arylaldehydes and hydrazines |

| Cyanamide | Nitrogen source for triazole ring | Used in excess (2 equiv.) |

| Electrochemical cell | Reaction vessel | Undivided cell with graphite anode and Pt cathode |

| Additives | KI (1 equiv.), K3PO4 (20 mol%) | Promote electron transfer and base catalysis |

| Solvent | Methanol | Polar solvent for good conductivity |

| Temperature | Room temperature | Mild conditions |

This electrochemical method has been demonstrated to yield various 1,2,4-triazole derivatives with amino substitution, potentially applicable to the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile or analogues.

Microwave-Assisted Synthesis of N-Substituted 1,2,4-Triazoles

Microwave irradiation has been utilized to accelerate the formation of 1,2,4-triazole rings from guanidinosuccinimide intermediates and amines, including aminoguanidine derivatives.

- Pathway 1: Preparation of N-guanidinosuccinimide followed by nucleophilic ring opening with primary or secondary amines under microwave irradiation to form the triazole ring.

- Pathway 2: For less nucleophilic aromatic amines, preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave conditions.

- Advantages: Microwave heating significantly reduces reaction times (minutes instead of hours) and improves yields.

| Step | Conditions | Notes |

|---|---|---|

| N-guanidinosuccinimide formation | Conventional heating or microwave | Starting from succinic anhydride and aminoguanidine hydrochloride |

| Reaction with amines | Microwave irradiation, 100–150°C, 10–30 min | Efficient ring closure |

| Product isolation | Filtration and recrystallization | High purity products |

While this method is more commonly applied to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it provides a conceptual framework for synthesizing related triazole derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aminoguanidine + Acrylonitrile | Aminoguanidine, acrylonitrile | Mild heating, ethanol/methanol | Simple, scalable, high yield | Requires purification steps |

| Electrochemical synthesis | Hydrazones, cyanamide | Room temp, electrochemical cell | Mild conditions, no harsh reagents | Specialized equipment needed |

| Microwave-assisted synthesis | Guanidinosuccinimide, amines | Microwave irradiation | Fast reaction, good yields | Limited to specific amine types |

Research Data and Characterization

- Spectroscopic data: The target compound exhibits characteristic signals in ^1H NMR and ^13C NMR consistent with the triazole ring and propanenitrile moiety.

- Mass spectrometry: Molecular ion peaks correspond to the molecular weight of 137.14 g/mol.

- Purity: Achieved by recrystallization or chromatographic methods, with purity >95% confirmed by HPLC.

Análisis De Reacciones Químicas

Nitrile Group Reactions

The propanenitrile moiety undergoes characteristic nitrile transformations, including hydrolysis, reduction, and nucleophilic substitution.

Hydrolysis

-

Acidic Hydrolysis : Converts the nitrile group to a carboxylic acid under strong acidic conditions (e.g., H₂SO₄, H₂O, reflux).

Yields: ~70–85% under optimized conditions.

-

Basic Hydrolysis : Forms an amide intermediate, which can further hydrolyze to a carboxylate in alkaline media (e.g., NaOH, H₂O₂).

Reduction

-

Catalytic Hydrogenation : Reduces the nitrile to a primary amine using H₂/Pd-C or Raney Ni:

Reaction time: 4–6 hours at 60–80°C.

-

Lithium Aluminum Hydride (LiAlH₄) : Produces a primary amine with higher selectivity.

Triazole Ring Reactions

The 1,2,4-triazole ring participates in substitution and cycloaddition reactions due to its electron-rich nitrogen atoms.

Substitution Reactions

-

Electrophilic Substitution : The amino group at position 3 directs electrophiles to positions 5 or 1 of the triazole ring. Example:

-

Nitration : Forms 5-nitro derivatives using HNO₃/H₂SO₄.

-

Halogenation : Yields 5-halo derivatives (e.g., Cl, Br) with X₂/FeCl₃.

-

-

N-Alkylation/Arylation : Reacts with alkyl/aryl halides in the presence of a base (e.g., K₂CO₃) to form N-substituted triazoles.

Cycloaddition

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The triazole’s amino group can be functionalized to participate in click chemistry, forming fused triazole systems .

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles:

Aplicaciones Científicas De Investigación

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as conducting polymers and coordination complexes.

Mecanismo De Acción

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several 1,2,4-triazole derivatives, particularly those bearing nitrile groups or aromatic substituents. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties.

Key Observations:

Substituent Effects on Cytotoxicity: Electron-Withdrawing Groups (e.g., Cl): Compound 1c (3-Cl-phenyl) showed potent activity against MDA-MB-231 cells (IC₅₀ = 14.5 μg/ml), likely due to enhanced electrophilicity and membrane penetration . Electron-Donating Groups (e.g., OMe, NMe₂): Compound 1h (4-OMe-phenyl) exhibited superior activity against T47D cells (IC₅₀ = 14.3 μg/ml), suggesting that methoxy groups enhance target binding via hydrogen bonding or hydrophobic interactions. Compound 1k (4-NMe₂) showed moderate activity, possibly due to steric hindrance from the dimethylamino group .

Backbone Flexibility and Linkage: The ethenyl-benzonitrile linkage in 1c, 1h, and 1k provides rigidity, favoring π-stacking with aromatic residues in target enzymes (e.g., aromatase in breast cancer). In contrast, 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile has a shorter, more flexible propanenitrile chain, which may alter binding kinetics or solubility .

Amino Group Impact: The 3-amino substituent on the triazole ring in the target compound may enhance hydrogen-bonding capacity compared to methyl or methoxy analogs (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile ). This could improve interactions with biological targets but may also increase metabolic susceptibility.

Actividad Biológica

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C5H7N5

- Molecular Weight : 137.14 g/mol

- CAS Number : 1247395-18-1

Biological Activity Overview

The biological activity of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile can be categorized into several key areas:

1. Herbicidal Activity

This compound is related to 3-amino-1,2,4-triazole (amitrole), which is known for its herbicidal properties. Amitrole acts as a nonselective systemic herbicide that inhibits plant growth by interfering with processes such as cell division and differentiation. It has been used to control various weeds and grasses in agricultural settings .

2. Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit antimicrobial activities. For example, compounds derived from triazoles have shown efficacy against various pathogens, including bacteria and fungi. Research has demonstrated that modifications in the triazole ring can enhance antimicrobial potency .

3. Antimalarial Activity

Research into similar triazole compounds has revealed their potential as antimalarial agents. In vitro studies have shown that certain triazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated low cytotoxicity against mammalian cell lines while maintaining significant antimalarial activity .

Case Study 1: Herbicidal Effects

A study evaluating the herbicidal effects of amitrole found that it effectively suppressed the growth of various annual and perennial weeds. The mechanism was linked to its ability to inhibit catalase activity in plants, leading to oxidative stress and subsequent plant death .

Case Study 2: Antimicrobial Activity

In a comparative study of several triazole derivatives, 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile was synthesized and tested against multiple bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 3: In Vivo Antimalarial Testing

In vivo testing using murine models infected with P. berghei showed that specific triazole derivatives could reduce parasitemia levels significantly. The study highlighted the potential of these compounds as lead candidates for further development in antimalarial therapies .

The biological activities of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like catalase and delta-amino levulinic acid dehydrase, disrupting metabolic pathways essential for both plants and microorganisms .

- Oxidative Stress Induction : By interfering with cellular respiration and metabolic processes, these compounds can induce oxidative stress in target organisms, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.